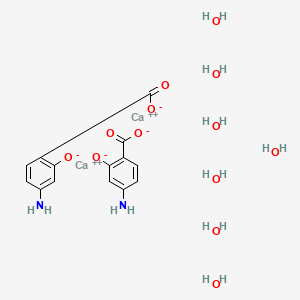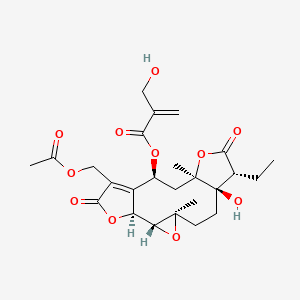![molecular formula C16H17F2N5O2 B1250416 {[(2,6-difluorophenyl)carbonyl]amino}-N-piperidin-4-yl-1H-pyrazole-3-carboxamide](/img/structure/B1250416.png)
{[(2,6-difluorophenyl)carbonyl]amino}-N-piperidin-4-yl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,6-difluorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide is a member of the class of pryrazoles that is 4-amino-1H-pyrazole-3-carboxylic acid in which the primary amino group has been acylated by a 2,6-difluorobenzoyl group and in which the carboxylic acid has been converted to a carboxamide by formal condensation with the primary amino group of 4-aminopiperidine. It is a CDK1, CDK2 and CDK17 kinase inhibitor. It has a role as an EC 2.7.11.22 (cyclin-dependent kinase) inhibitor. It is a member of piperidines, a member of pyrazoles, a secondary carboxamide and a difluorobenzene.
Aplicaciones Científicas De Investigación
Synthesis and Structure Characterization
The compound "{[(2,6-difluorophenyl)carbonyl]amino}-N-piperidin-4-yl-1H-pyrazole-3-carboxamide" and its analogs have been subjects of interest in the synthesis and structural characterization. For instance, Li et al. (2015) synthesized a similar compound, 2-(1-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide, and characterized its structure using various techniques, revealing a monoclinic crystal system with specific hydrogen bonds and intermolecular interactions. This illustrates the compound's complex structure and potential for detailed molecular interaction studies (Li et al., 2015).
Molecular Interaction and Binding Analysis
Shim et al. (2002) conducted a molecular interaction study of a similar antagonist compound, detailing its conformational analysis and interaction with cannabinoid receptors. The study provided insights into the molecule's energetics, conformations, and molecular field analysis, crucial for understanding its potential biological interactions (Shim et al., 2002).
Radiochemistry and Imaging Applications
Synthesis for Imaging Applications
Katoch-Rouse and Horti (2003) explored the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, demonstrating the compound's potential as a radiotracer for studying cannabinoid receptors using positron emission tomography. This research indicates the compound's applicability in neuroimaging and receptor study (Katoch-Rouse & Horti, 2003).
Biological Activity and Receptor Studies
Biological Activity and Receptor Affinity
Murineddu et al. (2006) synthesized new analogues of the compound and evaluated their affinity for cannabinoid receptors, demonstrating significant biological activity and potential for further pharmacological research (Murineddu et al., 2006).
Propiedades
Fórmula molecular |
C16H17F2N5O2 |
|---|---|
Peso molecular |
349.34 g/mol |
Nombre IUPAC |
4-[(2,6-difluorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H17F2N5O2/c17-10-2-1-3-11(18)13(10)15(24)22-12-8-20-23-14(12)16(25)21-9-4-6-19-7-5-9/h1-3,8-9,19H,4-7H2,(H,20,23)(H,21,25)(H,22,24) |
Clave InChI |
CXBHMSHVCKEEGW-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3F)F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![cyanidin 3-O-[beta-D-xylosyl-(1->2)-beta-D-galactoside]](/img/structure/B1250346.png)

![2-[(2R)-2-benzylsulfinyl-4-oxoazetidin-1-yl]-N-[6-(4-chlorophenyl)hexyl]acetamide](/img/structure/B1250348.png)
![[(4aR,5R,6R,7S)-6-hydroxy-3,4a,5-trimethyl-2-oxo-4,5,6,7-tetrahydrobenzo[f][1]benzofuran-7-yl] acetate](/img/structure/B1250351.png)



